N-methyl-N-phenyl-2-propoxybenzamide
Description
N-methyl-N-phenyl-2-propoxybenzamide is a substituted benzamide derivative characterized by a benzamide backbone with three distinct substituents:
- N-methyl and N-phenyl groups on the amide nitrogen.
- A 2-propoxy group (propyl ether) attached to the benzene ring at the ortho position.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.344 |
IUPAC Name |
N-methyl-N-phenyl-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-20-16-12-8-7-11-15(16)17(19)18(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
DSTBWWVBBJWYAV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-methyl-N-phenyl-2-propoxybenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis pathways, and functional properties.
Substituent Analysis and Structural Analogues
Physicochemical and Functional Properties
- Solubility : The 2-propoxy group may enhance lipid solubility compared to hydroxylated analogs (e.g., ’s compound with a hydroxy-tert-butyl group) .
- Thermal Stability : Bulky N-phenyl and propoxy groups likely increase thermal stability relative to simpler benzamides like N,N-dimethyl-2-propoxybenzamide .
Pharmaceutical and Agrochemical Potential
- Mepronil () demonstrates the importance of alkoxy substituents in antifungal activity, suggesting the target compound’s 2-propoxy group could be optimized for similar applications .
Limitations and Challenges
- Synthesis Complexity : Introducing both N-methyl and N-phenyl groups requires precise stoichiometry to avoid byproducts, as seen in analogs like 4-bromo-N-(2-nitrophenyl)benzamide () .
- Biological Activity : Without direct studies, bioactivity predictions remain speculative. For example, fenfuram () shows that furan-based benzamides have distinct modes of action compared to alkoxy variants .
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